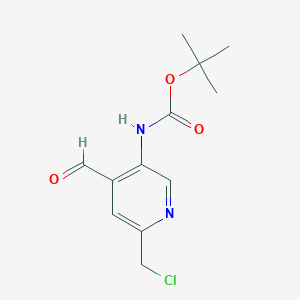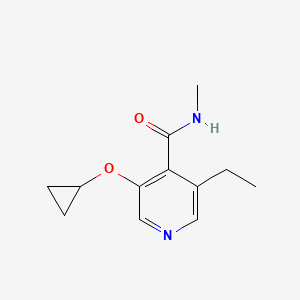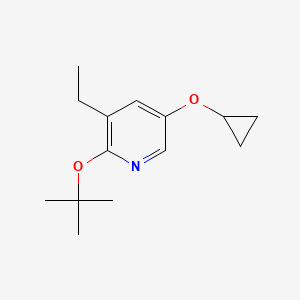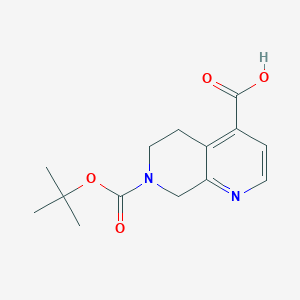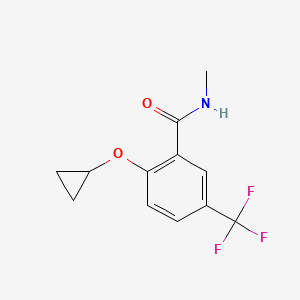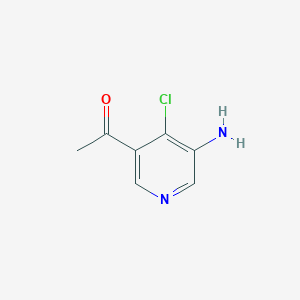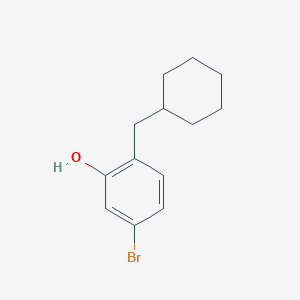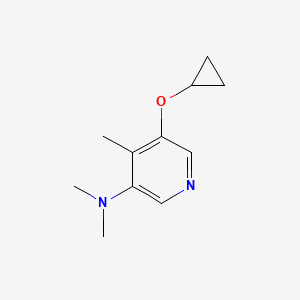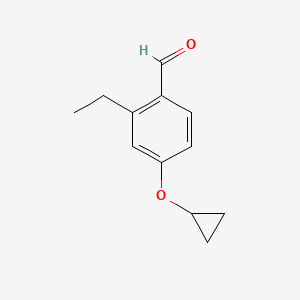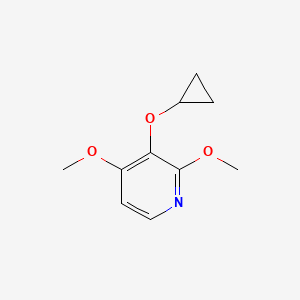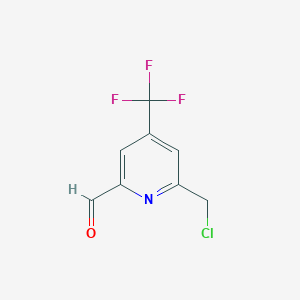
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group, an isopropyl group, and a dimethylamino group attached to a pyridine ring.
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyridine with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with isopropylmagnesium bromide to introduce the isopropyl group. Finally, the dimethylamino group is introduced through a reaction with dimethylamine under suitable conditions .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. It can act as a catalyst in acylation reactions by activating acyl groups and facilitating their transfer to nucleophiles .
Comparison with Similar Compounds
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine can be compared with similar compounds such as 4-dimethylaminopyridine (DMAP) and other N,N-dimethylpyridin-4-amines. While DMAP is widely used as a nucleophilic catalyst in organic synthesis, this compound offers unique structural features that may enhance its reactivity and selectivity in certain reactions .
Similar compounds include:
- 4-Dimethylaminopyridine (DMAP)
- N,N-Dimethylpyridin-4-amine
- 3-Cyclopropoxy-4-dimethylaminopyridine
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C13H20N2O/c1-9(2)11-7-14-8-12(13(11)15(3)4)16-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
ZXKVSJPNKTYQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



